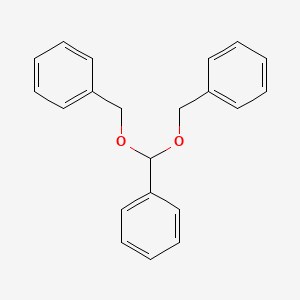

benzaldehyde dibenzyl acetal

Vue d'ensemble

Description

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is an organic compound with the molecular formula C21H20O2. It is known for its unique structure, which consists of two benzene rings connected by a phenylmethylene group and two oxymethylene linkages. This compound is used in various scientific research applications due to its versatile chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- typically involves the reaction of benzyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with formaldehyde to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxymethylene groups to hydroxymethylene groups.

Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxymethylene derivatives.

Substitution: Nitrobenzene and halogenated benzene derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Acetalization Reactions:

Benzaldehyde dibenzyl acetal serves as a versatile intermediate in organic synthesis. It can participate in further reactions to yield various derivatives, which are valuable in the production of complex organic molecules. For instance, it can react with other alcohols to form different acetals, expanding its utility in synthetic pathways .

2. Flavor and Fragrance Industry:

Due to its pleasant aromatic properties, this compound is utilized in the fragrance industry as a flavoring agent. Its stability under various conditions makes it a preferred choice for formulations that require long-lasting scent profiles .

Case Study 1: Catalytic Efficiency

A study evaluated the catalytic activity of cesium phosphomolybdovanadate salts in the acetalization reactions involving benzaldehyde and alkyl alcohols. The results indicated that these catalysts significantly enhanced the conversion rates of this compound formation, achieving nearly complete conversion with high selectivity towards the desired products .

| Catalyst Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Cs₄PMo₁₁V₁O₄₀ | 95 | 95 |

| Traditional Liquid Catalysts | 65 | 70 |

Case Study 2: Stability and Impurity Formation

Research highlighted that this compound can form as an impurity in commercial benzyl alcohol when exposed to atmospheric conditions. This study examined the implications of this formation on pharmaceutical products where precise quantitative analysis is critical. It was found that low levels of this compound could interfere with analytical results, necessitating careful monitoring during production .

Mécanisme D'action

The mechanism of action of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The oxymethylene linkages allow the compound to form stable complexes with these targets, influencing various biochemical pathways. The phenylmethylene group enhances the compound’s ability to penetrate cell membranes, making it effective in drug delivery applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzene, 1,1’-[oxybis(methylene)]bis-: This compound has a similar structure but lacks the phenylmethylene group.

Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: This compound has an ethanediyl group instead of a phenylmethylene group.

Uniqueness

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is unique due to its phenylmethylene group, which imparts distinct chemical properties and enhances its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications such as drug delivery and advanced material synthesis.

Activité Biologique

Benzaldehyde dibenzyl acetal (BDBA) is a compound that has garnered attention in various fields, particularly in organic chemistry and biomedical research. Its unique structure allows it to participate in several biological processes, making it a valuable substance for study. This article explores the biological activity of BDBA, including its synthesis, stability, and potential applications.

Chemical Structure and Synthesis

BDBA is formed through the reaction of benzyl alcohol with benzaldehyde. This reaction is reversible and can occur under aerobic conditions, where benzaldehyde acts as an oxidative degradation product of benzyl alcohol . The general reaction can be represented as follows:

The synthesis of BDBA can be optimized by controlling the reaction conditions, such as temperature and concentration of reactants. Studies have shown that the use of specific catalysts can enhance the yield of BDBA during its formation .

1. Antimicrobial Properties

Research indicates that BDBA exhibits antimicrobial properties, which are significant for its application in pharmaceuticals and cosmetics. The compound has been studied for its effectiveness against various microbial strains, providing a potential avenue for its use as a preservative in cosmetic formulations .

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 10 | 10 |

2. Stability and Degradation

The stability of BDBA in pharmaceutical formulations is crucial. It has been noted that BDBA can form as an impurity in benzyl alcohol, particularly when exposed to atmospheric conditions. This formation could affect the quantitative analysis of pharmaceutical products if not properly controlled . The degradation pathways of BDBA have been studied to understand its behavior under various conditions, which is essential for ensuring product efficacy and safety.

Case Study 1: Stability Assessment

In a study assessing the stability of benzyl alcohol, researchers found that exposure to air led to the formation of BDBA. This study highlighted the need for careful storage and handling of benzyl alcohol to prevent unintended reactions that could compromise product quality .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of BDBA in cosmetic formulations. The results demonstrated that formulations containing BDBA exhibited a significant reduction in microbial load compared to control samples without BDBA, suggesting its potential as an effective preservative agent .

Research Findings

Recent studies have focused on the catalytic activity involved in the acetalization reactions of benzaldehyde with alcohols, including benzyl alcohol. Catalysts such as cesium phosphomolybdovanadate salts have shown promising results in enhancing the conversion rates and selectivity towards acetal formation .

Table: Catalytic Performance Overview

| Catalyst Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Cs₄PMo₁₁V₁O₄₀ | 95 | 95 |

| Cs₃PMo₁₂O₄₀ | 85 | 90 |

| Cs₅PMo₁₀V₂O₄₀ | 75 | 80 |

Propriétés

IUPAC Name |

bis(phenylmethoxy)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUFFDJWAAUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483515 | |

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-65-6 | |

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of benzaldehyde dibenzyl acetal formation in the context of benzyl alcohol stability?

A: The research paper [] highlights that this compound can form from benzyl alcohol under aerobic conditions. This finding is significant because it demonstrates a potential degradation pathway for benzyl alcohol, impacting its long-term stability. The formation of this compound as a byproduct could be undesirable in applications where the purity of benzyl alcohol is crucial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.